

# Physicochemical properties of 2-[(Acetylthio)methyl]-3-phenylpropionic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-[(Acetylthio)methyl]-3-phenylpropionic Acid

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An In-depth Technical Guide to the Physicochemical Properties of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid

## Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-[(Acetylthio)methyl]-3-phenylpropionic acid, a key intermediate in the synthesis of pharmaceuticals such as Racecadotril.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and its biological relevance. All quantitative data is presented in a structured format for clarity and comparative analysis.

## Chemical Identity and Structure

2-[(Acetylthio)methyl]-3-phenylpropionic acid, also known by its IUPAC name 2-(acetylsulfanylmethyl)-3-phenylpropanoic acid, is a carboxylic acid derivative containing a thioester functional group.[2][3]

- IUPAC Name: 2-(acetylsulfanylmethyl)-3-phenylpropanoic acid[2][3]
- CAS Number: 91702-98-6[1][2]

- Molecular Formula: C<sub>12</sub>H<sub>14</sub>O<sub>3</sub>S[1][2][3]
- InChI Key: BCAAXVOKLXDSPD-UHFFFAOYSA-N[3]
- Synonyms: 3-(acetylsulfanyl)-2-benzylpropanoic acid, Racecadotril impurity 01[1]

Chemical Structure:

Caption: Chemical structure of **2-[(Acetylthio)methyl]-3-phenylpropionic acid**.

## Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and development as a pharmaceutical intermediate. The data below has been compiled from various chemical databases and literature sources.

Property	Value	Reference(s)
Molecular Weight	238.31 g/mol	[3]
Physical Form	Colorless to yellow liquid, semi-solid, or solid	
Melting Point	39 °C to 43 °C	[1][4]
Boiling Point	381.9 ± 35.0 °C (Predicted)	[1]
Density	1.226 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
pKa	4.06 ± 0.10 (Predicted)	[1]
Solubility	Slightly soluble in Chloroform and Methanol. Soluble in Dichloromethane and Ethyl Acetate.	[1][4]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	6	[2]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-[(Acetylthio)methyl]-3-phenylpropionic acid** are crucial for its application in research and development.

### Synthesis Protocols

#### Protocol 1: Synthesis from 2-Benzylpropenoic Acid[1]

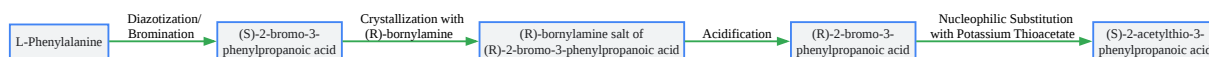
This protocol describes a direct addition reaction to form the target compound.

- **Reaction Setup:** To a clean, dry round-bottomed flask, add 2-benzylpropenoic acid (16.2 g).
- **Reagent Addition:** Add thioacetic acid (12.3 mL) to the flask.
- **Initial Reaction:** Stir the mixture at 30 °C for 1 hour.
- **Heating:** Increase the temperature of the reaction mixture to 60 °C and continue stirring for 4 hours.
- **Work-up:** After the reaction is complete, remove the excess thioacetic acid via distillation to yield the crude product of 3-(acetylthio)-2-benzylpropionic acid.

#### Protocol 2: Stereoselective Synthesis from L-Phenylalanine[5][6]

This three-step protocol allows for the synthesis of the (S)-enantiomer from the inexpensive and readily available L-phenylalanine.

- **Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid:** This is achieved through a diazotization and bromination reaction of L-phenylalanine.[5][6]
- **Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid:** A crystallization-induced diastereomeric resolution using (R)-bornylamine is performed to invert the stereochemistry. [5][6]
- **Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid:** The final product is obtained by nucleophilic substitution of the (R)-bromo intermediate with potassium thioacetate.[5][6]



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Caption: Stereoselective synthesis workflow from L-Phenylalanine.

## Analytical Protocols

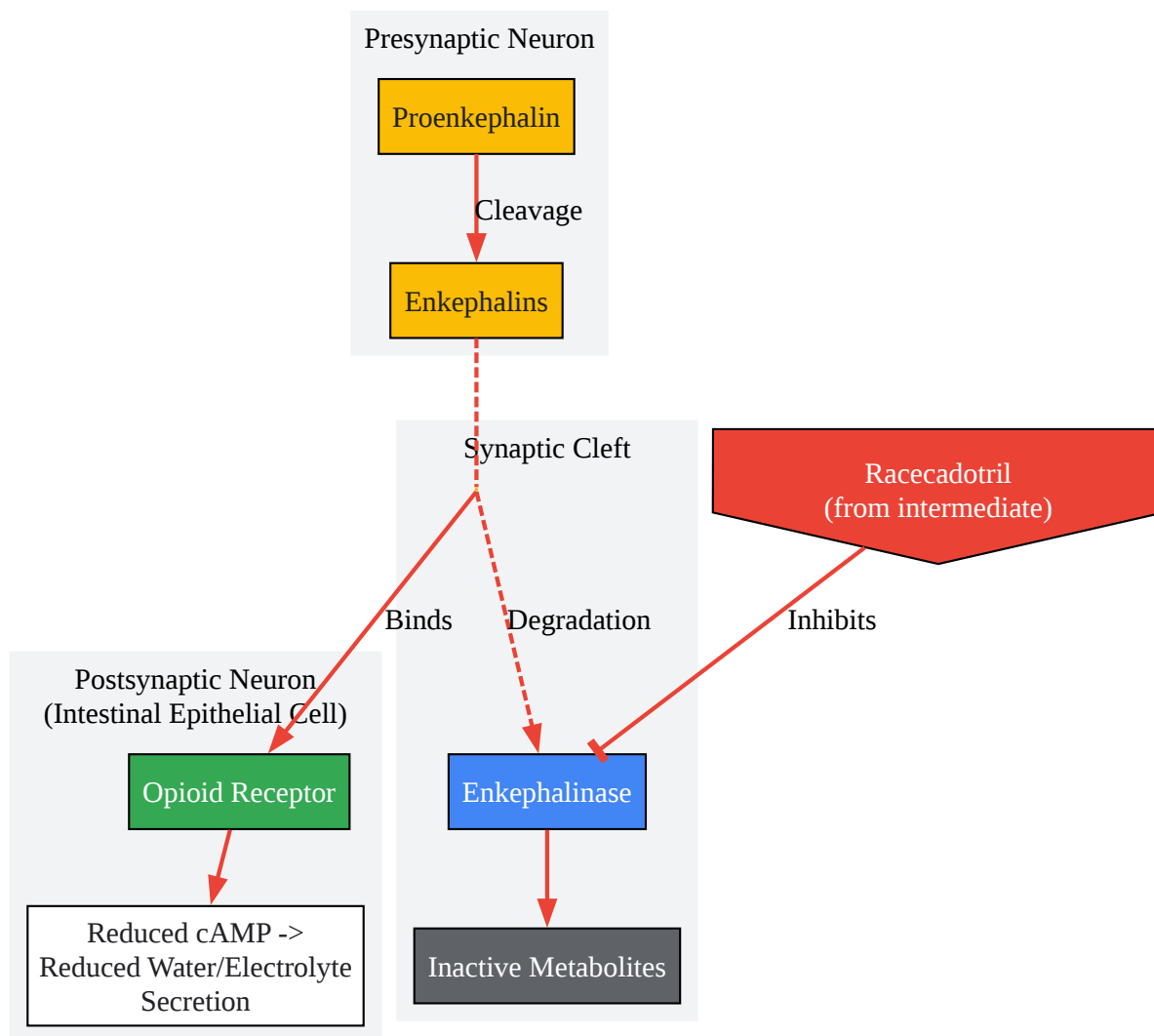
Standard analytical techniques are used to confirm the identity and purity of **2-[(Acetylthio)methyl]-3-phenylpropionic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are used to elucidate the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms.[7]
- Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[2]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the thioester (C=O stretching) groups would be expected.[2]

## Biological Context and Significance

**2-[(Acetylthio)methyl]-3-phenylpropionic acid** is a significant compound in medicinal chemistry, primarily as a key intermediate in the synthesis of Racecadotril.[1] Racecadotril is an orally active enkephalinase inhibitor used in the treatment of acute diarrhea.

Enkephalinases are enzymes that degrade endogenous enkephalins, which are peptides that act as neurotransmitters and have potent antisecretory effects in the intestine. By inhibiting enkephalinase, Racecadotril increases the local concentrations of enkephalins, which in turn reduces the secretion of water and electrolytes into the intestinal lumen without affecting intestinal motility.



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Caption: Mechanism of action of enkephalinase inhibitors like Racecadotril.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-[(Acetylthio)methyl]-3-phenylpropionic acid** is classified with the following

hazards:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
- Signal Word: Warning.
- Pictogram: GHS07 (Exclamation mark).
- Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a dark place under an inert atmosphere at room temperature.

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- To cite this document: BenchChem. [Physicochemical properties of 2-[(Acetylthio)methyl]-3-phenylpropionic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027288#physicochemical-properties-of-2-acetylthio-methyl-3-phenylpropionic-acid]

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